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Compound of Interest

Compound Name:
2,3-Difluoro-4-methylbenzyl

alcohol

Cat. No.: B1304716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(2,3-difluoro-4-methylphenyl)methanol, a fluorinated aromatic alcohol, represents a key

building block in the synthesis of advanced pharmaceutical compounds and other specialty

chemicals. The strategic incorporation of fluorine atoms into the phenyl ring significantly

influences the molecule's physicochemical properties, including its lipophilicity, metabolic

stability, and binding affinity to biological targets. This technical guide provides a

comprehensive overview of the chemical properties, a putative synthesis protocol, and the

potential significance of this compound in medicinal chemistry.

Chemical Properties
(2,3-difluoro-4-methylphenyl)methanol, also known as 2,3-difluoro-4-methylbenzyl alcohol, is
a solid at room temperature. Its core structure consists of a benzene ring substituted with two

fluorine atoms at positions 2 and 3, a methyl group at position 4, and a hydroxymethyl group at

position 1.

Table 1: Physicochemical Properties of (2,3-difluoro-4-methylphenyl)methanol
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Property Value Source

CAS Number 252004-41-4 BOC Sciences

Molecular Formula C₈H₈F₂O BOC Sciences[1]

Molecular Weight 158.15 g/mol BOC Sciences[1]

Canonical SMILES CC1=C(C(=C(C=C1)CO)F)F BOC Sciences[1]

InChI

InChI=1S/C8H8F2O/c1-5-2-3-

6(4-11)8(10)7(5)9/h2-

3,11H,4H2,1H3

BOC Sciences[1]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (2,3-difluoro-4-

methylphenyl)methanol is not readily available in peer-reviewed literature, a plausible synthetic

route can be devised based on standard organic chemistry transformations and procedures

reported for analogous compounds. A common and effective method for the preparation of

benzyl alcohols is the reduction of the corresponding carboxylic acid or aldehyde.

Putative Synthesis Workflow
A potential synthetic pathway for (2,3-difluoro-4-methylphenyl)methanol involves the reduction

of 2,3-difluoro-4-methylbenzoic acid. This precursor is commercially available.

Starting Material Reduction Reaction Final Product

2,3-Difluoro-4-methylbenzoic Acid Reducing Agent (e.g., LiAlH₄ in THF)
Reduction

(2,3-Difluoro-4-methylphenyl)methanol
Yields

Click to download full resolution via product page

Caption: Putative synthesis of (2,3-difluoro-4-methylphenyl)methanol.

Detailed Experimental Protocol (Hypothetical)
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This protocol is based on general procedures for the reduction of benzoic acids.

Materials:

2,3-difluoro-4-methylbenzoic acid

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert

gas (e.g., nitrogen or argon).
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Addition of Reducing Agent: 1.5 equivalents of lithium aluminum hydride (LiAlH₄) are

carefully suspended in 100 mL of anhydrous tetrahydrofuran (THF) in the reaction flask and

cooled to 0 °C in an ice bath.

Addition of Starting Material: 1 equivalent of 2,3-difluoro-4-methylbenzoic acid is dissolved in

50 mL of anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping

funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to reflux for 4 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is

carefully quenched by the slow, dropwise addition of 50 mL of diethyl ether, followed by 50

mL of water, and then 50 mL of 1 M HCl to dissolve the aluminum salts.

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is

extracted three times with 50 mL portions of diethyl ether.

Washing: The combined organic layers are washed successively with 50 mL of saturated

NaHCO₃ solution and 50 mL of brine.

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and

the solvent is removed under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: The crude (2,3-difluoro-4-methylphenyl)methanol can be purified by column

chromatography on silica gel or by recrystallization to afford the pure product.

Spectroscopic Characterization (Predicted)
While experimental spectra for (2,3-difluoro-4-methylphenyl)methanol are not readily available,

the expected spectroscopic data can be predicted based on its structure and data from

analogous compounds.

Table 2: Predicted Spectroscopic Data for (2,3-difluoro-4-methylphenyl)methanol
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Technique Expected Peaks/Signals

¹H NMR

δ ~7.0-7.2 ppm (m, 2H, Ar-H), δ ~4.7 ppm (s,

2H, CH₂), δ ~2.3 ppm (s, 3H, CH₃), δ ~1.8 ppm

(br s, 1H, OH)

¹³C NMR

δ ~150-155 ppm (dd, C-F), δ ~145-150 ppm (dd,

C-F), δ ~120-135 ppm (m, Ar-C), δ ~115-120

ppm (m, Ar-C), δ ~60 ppm (CH₂OH), δ ~15 ppm

(CH₃)

IR (cm⁻¹)

~3350 (br, O-H stretch), ~2920 (C-H stretch,

alkyl), ~1600, 1480 (C=C stretch, aromatic),

~1250 (C-O stretch), ~1100-1000 (C-F stretch)

Mass Spec (m/z) 158 (M⁺), 141 (M-OH)⁺, 129 (M-CH₂OH)⁺, 111

Role in Drug Design and Development
The introduction of fluorine atoms into aromatic rings is a well-established strategy in medicinal

chemistry to enhance the pharmacological properties of drug candidates. Fluorine's high

electronegativity can modulate the acidity of nearby functional groups, influence molecular

conformation, and block sites of metabolic oxidation, thereby increasing the metabolic stability

and bioavailability of a drug.[2][3]

Potential Signaling Pathway Involvement
Given the prevalence of benzyl alcohol derivatives in various biologically active compounds,

(2,3-difluoro-4-methylphenyl)methanol could serve as a precursor for molecules targeting a

range of signaling pathways. For instance, many kinase inhibitors and receptor antagonists

feature substituted benzyl moieties. The specific substitution pattern of this compound could be

explored for its potential to interact with enzymes or receptors involved in proliferative or

inflammatory diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1304716#2-3-difluoro-4-methylphenyl-methanol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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